molecular formula C12H22N2O3 B2744696 Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane CAS No. 1638683-57-4

Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane

Cat. No.: B2744696
CAS No.: 1638683-57-4
M. Wt: 242.319
InChI Key: PJGMDHUHBZCJMI-ILWJIGKKSA-N
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Description

Endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate: is a chemical compound with the molecular formula C12H22N2O3. It is a bicyclic compound containing both oxygen and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane typically involves the reaction of a suitable bicyclic precursor with tert-butyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis would be scaled up using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: Endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Chemistry: Endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its bicyclic structure can interact with various biological targets, making it a candidate for drug design and discovery.

Industry: The compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings. It can also be used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

  • tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • endo-7-(boc-amino)-3-oxa-9-azabicyclo[3.3.1]nonane
  • tert-butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate

Uniqueness: Endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate is unique due to its specific bicyclic structure, which includes both oxygen and nitrogen atoms. This structural feature allows for unique reactivity and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

tert-butyl N-[(1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-8-4-9-6-16-7-10(5-8)13-9/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8?,9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGMDHUHBZCJMI-PBINXNQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2COCC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@@H]2COC[C@H](C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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